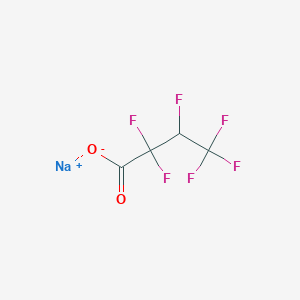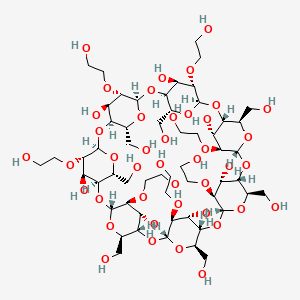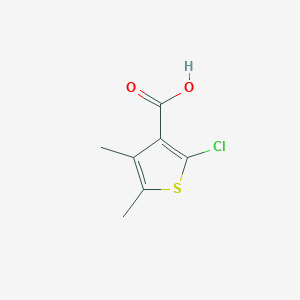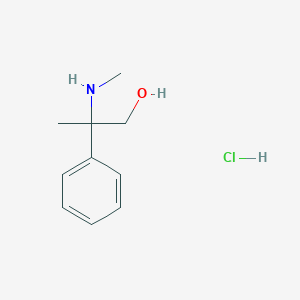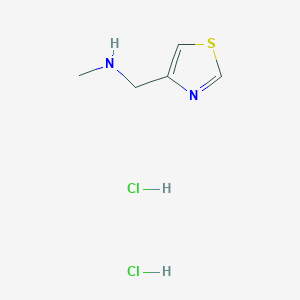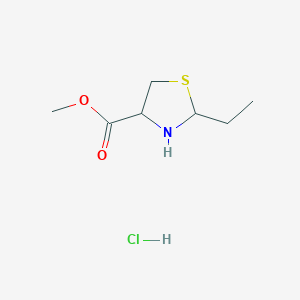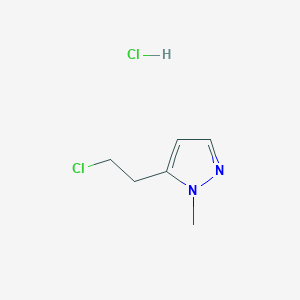![molecular formula C11H12F3N3O2 B1458320 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid CAS No. 1448854-86-1](/img/structure/B1458320.png)
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Descripción general
Descripción
“1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid” is a biochemical used for proteomics research . It belongs to the class of organic compounds known as 4-benzylpiperidines . The IUPAC name for this compound is 1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C11H12F3N3O2 . The InChI code is 1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 275.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities : Kambappa et al. (2017) synthesized derivatives of piperidine-4-carboxamide and found significant anti-angiogenic and DNA cleavage activities in some of these compounds. This suggests their potential use in cancer therapy due to their ability to inhibit blood vessel formation and interact with DNA (Kambappa et al., 2017).
GPR119 Agonists for Diabetes Management : Kubo et al. (2021) discovered that certain N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives are effective agonists of the GPR119 receptor. These compounds, particularly ones with N-trifluoromethyl group, showed promise in enhancing insulin secretion and managing plasma glucose levels in diabetic models (Kubo et al., 2021).
Antibacterial Properties : Merugu et al. (2010) conducted microwave-assisted synthesis of certain piperidine containing pyrimidine derivatives and evaluated their antibacterial activity. This points to the potential use of these compounds in developing new antibacterial agents (Merugu et al., 2010).
Antineoplastic Tyrosine Kinase Inhibitor : Gong et al. (2010) studied the metabolism of Flumatinib, a compound containing a piperidine-pyrimidine structure similar to the chemical . Flumatinib is an antineoplastic tyrosine kinase inhibitor, suggesting a potential application of related compounds in cancer treatment (Gong et al., 2010).
Synthesis of Dihydroorotic Acid Analogues : Sukach et al. (2015) demonstrated the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which could have implications in medicinal chemistry, particularly in the design of novel therapeutic agents (Sukach et al., 2015).
Antihypertensive Agents : Bayomi et al. (1999) synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with piperidine moieties, showing potential as antihypertensive agents. This suggests the use of related compounds in managing hypertension (Bayomi et al., 1999).
Direcciones Futuras
While specific future directions are not provided in the search results, it’s worth noting that pyrrolidine-based compounds are widely used in drug discovery due to their versatility . Further modifications and investigations could potentially reveal more about the biological activity and therapeutic potential of this compound .
Propiedades
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOBYZKSNDMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169201 | |
| Record name | 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | |
CAS RN |
1448854-86-1 | |
| Record name | 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





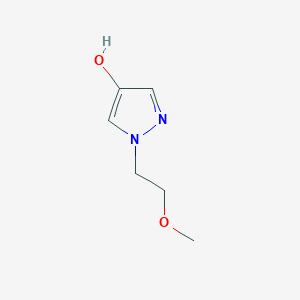
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)
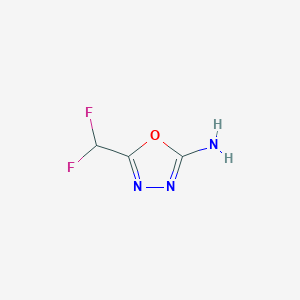
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)
